molecular formula C21H19ClN2O4 B11628005 N-(2-chloro-4-{[(3-propoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

N-(2-chloro-4-{[(3-propoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B11628005
M. Wt: 398.8 g/mol
InChI Key: JFFASZUIFJRMQA-UHFFFAOYSA-N
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Description

N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound belonging to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted at the 2-position with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. Starting materials such as ortho-aminophenol and heptafluoro-2-iodopropane are commonly used . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

N-[2-chloro-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4/c1-2-10-27-16-6-3-5-14(12-16)20(25)23-15-8-9-18(17(22)13-15)24-21(26)19-7-4-11-28-19/h3-9,11-13H,2,10H2,1H3,(H,23,25)(H,24,26)

InChI Key

JFFASZUIFJRMQA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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